2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole is a complex organic compound that features a unique combination of cyclopentane, pyrrole, and tetrahydropyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole typically involves multi-step organic reactions. One common approach is to start with the cyclopentane and pyrrole precursors, followed by the introduction of the tetrahydropyran ring through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or alkanes.
Substitution: The major products depend on the nucleophile used but can include ethers or amines.
Scientific Research Applications
2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved often include signal transduction mechanisms that result in the desired biological response.
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide
- Tetrahydro-2H-pyran-4-carbonyl chloride
- 2-Methoxytetrahydropyran
Uniqueness
2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole is unique due to its specific combination of cyclopentane, pyrrole, and tetrahydropyran rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-13(10-4-6-16-7-5-10)14-8-11-2-1-3-12(11)9-14/h10-12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWROHMCPPAIGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C(=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.